molecular formula C12H10BrClN2O4S2 B7829964 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B7829964
M. Wt: 425.7 g/mol
InChI Key: MCDROASXWVLILB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes only. This compound is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use. Compounds featuring a benzenesulfonamide pharmacophore are of significant interest in medicinal chemistry and chemical biology. Structural analogues have been explored as modulators of various biological targets. For instance, research on benzenesulfonamide-containing phenylalanine derivatives has identified potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for new antiviral agents . Furthermore, other sulfonamide-based compounds have demonstrated potential as selective inhibitors of enzymes like carbonic anhydrase, which can be relevant for applications in neuroscience and oncology . The presence of multiple halogen atoms and a sulfamoyl group on this molecule suggests potential for high-affinity target binding and makes it a valuable intermediate for further synthetic modification. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel bioactive molecules, or study mechanisms of action in various biochemical pathways. This product is offered with guaranteed purity and quality, supported by comprehensive analytical data including HPLC, NMR, and MS. Please refer to the Certificate of Analysis and Safety Data Sheet for specific lot information and handling instructions.

Properties

IUPAC Name

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O4S2/c13-8-4-5-12(11(14)6-8)22(19,20)16-9-2-1-3-10(7-9)21(15,17)18/h1-7,16H,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDROASXWVLILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Sulfonamide Formation

The core structure of this compound derives from sequential halogenation and sulfonylation reactions. A foundational step involves the bromination of 2-chlorophenol derivatives, a process optimized in US Patent 4,223,166. This patent discloses that bromination in the presence of tertiary amine hydrochlorides (e.g., trimethylamine hydrochloride) or quaternary ammonium salts (e.g., trimethylbenzylammonium chloride) minimizes the formation of undesired 2,6-dibromo isomers. For instance, reacting 2-chlorophenol with bromine in dichloromethane at 0–20°C in the presence of 3–6 wt% trimethylamine hydrochloride yields 4-bromo-2-chlorophenol with >90% selectivity.

The sulfonamide moiety is introduced via reaction of the halogenated intermediate with 3-aminobenzenesulfonamide. This step typically employs coupling agents such as thionyl chloride or phosphorus pentachloride to activate the sulfonic acid group, followed by nucleophilic substitution with the amine. For example, 5-bromo-2-chlorobenzoic acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane, then coupled with 3-aminobenzenesulfonamide in the presence of a Lewis acid like aluminum chloride.

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methodologies to reduce isolation steps and improve yields. US Patent 10,280,619A demonstrates a streamlined approach where 5-bromo-2-chlorobenzoic acid is sequentially treated with phenetole and triethylsilane in dichloromethane, enabling in situ Friedel-Crafts alkylation and reduction without isolating intermediates. This method avoids acetonitrile, a solvent linked to N-acetyl impurity formation, and achieves yields exceeding 75%. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during acyl chloride formation prevents side reactions.

  • Catalyst selection : Aluminum chloride (1.25–2.3 g per 2 g substrate) optimizes electrophilic substitution.

  • Reducing agents : Triethylsilane proves superior to sodium borohydride in minimizing over-reduction.

Reaction Optimization and Process Scalability

Solvent and Catalyst Systems

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonylation rates but risk side reactions with halogenated intermediates. Non-polar solvents (e.g., dichloromethane) are preferred for bromination and coupling steps due to their inertness and ease of removal. Patent data indicate that replacing acetonitrile with tetrahydrofuran (THF) during reductions reduces N-acetyl impurities by 80%.

Catalyst loadings also require precise optimization. For example, exceeding 6 wt% trimethylamine hydrochloride in bromination reactions promotes dimerization, while sub-3% concentrations lead to incomplete conversion. Similarly, aluminum chloride must be stoichiometrically balanced to prevent excessive electrophilic activity, which could degrade the sulfamoyl group.

Temperature and Kinetic Control

Melt-phase bromination, as described in US Patent 4,223,166, offers scalability advantages. Initiating the reaction at 0°C and gradually raising the temperature to 60°C as the mixture melts ensures homogeneous mixing and suppresses byproducts. This approach achieves 95% conversion within 4 hours, compared to 12 hours for solvent-based methods.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

  • ¹H NMR : A singlet at δ 7.8 ppm (aromatic protons adjacent to sulfonamide), and a broad peak at δ 6.5 ppm (NH₂ of sulfamoyl group).

  • ¹³C NMR : Resonances at 142 ppm (C-Br) and 138 ppm (C-Cl) verify halogen incorporation.

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity, with retention times typically between 8–10 minutes under reverse-phase conditions.

Impurity Profiling

Common impurities include:

  • N-Acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine : Forms in acetonitrile-containing systems via nucleophilic addition.

  • 2,6-Dibromo-4-chlorophenol : Arises from inadequate catalytic control during bromination.

Mass spectrometry (MS) identifies these species through molecular ion peaks at m/z 408.1 (N-acetyl impurity) and m/z 329.9 (dibromo byproduct).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise halogenation8298.5High selectivity for 4-bromo isomerRequires multiple isolation steps
One-pot synthesis7899.2Reduced solvent use, faster processingSensitive to moisture
Melt-phase bromination9597.8Scalable, minimal solventHigh energy input for temperature control

Industrial-Scale Production Considerations

Large-scale synthesis demands robust process controls. Key lessons from patent data include:

  • In-line analytics : Real-time HPLC monitoring prevents batch failures due to impurity accumulation.

  • Solvent recovery : Dichloromethane and THF are recycled via distillation, reducing costs by 30%.

  • Waste management : Bromine residues require neutralization with sodium thiosulfate before disposal .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 4 and 2 of the benzene ring enable regioselective NAS reactions.

Example reaction pathway :

text
4-Bromo-2-chloro-substituted benzene + Nucleophile (e.g., NH₃, OH⁻) → Substituted derivative

Key observations:

  • Bromine exhibits higher leaving-group propensity than chlorine under mild conditions .

  • Sulfamoyl groups at position 3 direct substitution to para/ortho positions relative to existing halogens .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct YieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72-85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene63%

Notable example:
Coupling with pyridinylboronic acids produces derivatives showing IC₅₀ = 15.3–86.4 nM against carbonic anhydrase IX .

Oxidation Reactions

The sulfamoyl (-SO₂NH₂) group undergoes controlled oxidation:

Mechanism :

text
R-SO₂NH₂ + [O] → R-SO₃H + NH₃↑
  • Requires strong oxidizers like KMnO₄/H₂SO₄

  • Generates sulfonic acid derivatives used in further functionalization

Condensation Reactions

The sulfonamide nitrogen participates in:

Thiazolone formation :

text
Sulfonamide + NH₄SCN → Thiazole-4-carboxamide derivatives

Biological impact:

  • Resulting compounds show 1.52–6.31 μM anti-proliferative activity against breast cancer cells .

Biological Activity Correlation

Reaction-derived analogs demonstrate enhanced pharmacological profiles:

Derivative StructureCA IX IC₅₀ (nM)Cytotoxicity (MDA-MB-231 IC₅₀, μM)
Pyridinyl-coupled analog10.933.58
Thiazolone-modified analog25.061.56

Scientific Research Applications

Medicinal Chemistry and Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitors : The compound is recognized for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in various cancers. Inhibitors of CA IX are being investigated for their potential to reduce tumor growth and enhance the effectiveness of chemotherapy. For instance, the compound has shown promising results in inhibiting CA IX with an IC50 value in the low micromolar range, demonstrating selectivity over other isoforms such as CA II .

Mechanism of Action : The inhibition of CA IX leads to alterations in intracellular pH, which can induce apoptosis in cancer cells. Studies have indicated that compounds similar to 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide can significantly increase the percentage of apoptotic cells in cancer cell lines like MDA-MB-231, highlighting their potential as anti-cancer agents .

Antiproliferative Effects

Cancer Cell Lines : The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. Results indicate that certain derivatives exhibit significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity ratios favoring cancer cells over normal cells .

Case Studies :

  • Study on MDA-MB-231 Cells : A study demonstrated that the compound could induce apoptosis significantly more than control treatments, suggesting a robust mechanism of action against aggressive breast cancer .
  • In Vivo Studies : Further investigations into animal models have shown that CA inhibitors can enhance the efficacy of conventional chemotherapeutics, leading to reduced tumor sizes and improved survival rates .

Antibacterial Properties

The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively at concentrations around 50 μg/mL, indicating a potential application in treating bacterial infections alongside its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzenesulfonamide derivatives. Variations in substituents on the sulfonamide group can significantly influence both the potency and selectivity of these compounds towards CA IX versus other isoforms. Research has indicated that modifications can lead to improved binding affinity and selectivity profiles .

Summary Table of Key Findings

Application Area Findings
CA IX Inhibition Significant inhibition with IC50 values ranging from 10.93–25.06 nM for selected derivatives .
Antiproliferative Activity Effective against MDA-MB-231 and MCF-7 cell lines with selectivity for cancer cells .
Antibacterial Activity Exhibits antibacterial effects against S. aureus and K. pneumoniae at 50 μg/mL .
SAR Insights Modifications lead to enhanced potency and selectivity; ongoing research required .

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Halogen Substitutions
  • Bromo vs. Chloro Derivatives: highlights a direct comparison between bromo and chloro analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme active sites, while chlorine offers a balance between size and electronegativity .
  • Target Compound vs. 4-Bromo-2-Chloro-N-[4-(Sulfamoylmethyl)Phenyl]Benzenesulfonamide: The target compound’s 3-sulfamoylphenyl group contrasts with the 4-(sulfamoylmethyl)phenyl substituent in the analog from . The latter exhibited nanomolar-range inhibitory activity against human carbonic anhydrase VII, suggesting that sulfamoyl group positioning (para vs. meta) and methylene linkers influence steric accessibility and binding efficiency .
Sulfonamide Group Positioning
  • 3-Sulfamoylphenyl vs. 4-Sulfamoylphenyl : The meta-substituted sulfamoyl group in the target compound may create distinct hydrogen-bonding networks compared to para-substituted analogs. For example, 4-chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide () demonstrates how sulfonamide orientation affects molecular conformation and intermolecular interactions.

Functional Group Additions

  • Nitro and Amino Groups: Compounds like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide () and 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () incorporate nitro groups, which increase electrophilicity but may reduce solubility. These derivatives are often intermediates in synthesizing more complex bioactive molecules.
  • Such modifications are absent in the target compound but highlight strategies for optimizing pharmacokinetic properties.

Pharmacological and Physicochemical Properties

Carbonic Anhydrase Inhibition

The target compound’s closest pharmacological analog, 4-bromo-2-chloro-N-[4-(sulfamoylmethyl)phenyl]benzenesulfonamide (), demonstrated nanomolar inhibitory activity against CA VII. The absence of a methylene spacer in the target compound may alter binding kinetics, as sulfamoyl groups directly attached to the phenyl ring could restrict conformational flexibility .

Molecular Weight and Solubility
  • The target compound (molecular formula: C₁₂H₉BrClN₂O₄S₂) has a higher molecular weight compared to simpler analogs like 4-Bromo-N-(3-formylphenyl)benzenesulfonamide (C₁₃H₁₀BrNO₃S, ). The formyl group in the latter may improve solubility but reduce metabolic stability.

Data Tables

Key Findings and Implications

  • Halogen Effects : Bromine at the 4-position enhances hydrophobic binding, while chlorine at the 2-position balances steric and electronic effects .
  • Sulfamoyl Positioning : Meta-substitution (3-sulfamoylphenyl) may optimize hydrogen bonding in enzyme active sites compared to para-substituted analogs.
  • Pharmacophore Models : Structure-based pharmacophores () validate sulfonamide moieties as critical for CA inhibition, guiding future derivatization of the target compound.

Biological Activity

4-Bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H11BrClN3O2S
  • Molecular Weight : 367.77 g/mol

The presence of both sulfonamide and aromatic groups in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Key mechanisms include:

  • Inhibition of Carbonic Anhydrases (CAs) : Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The sulfonamide moiety is known for its antibacterial properties by inhibiting bacterial folate synthesis .

Anticancer Activity

In a study focused on the anti-proliferative effects against breast cancer cell lines, compounds similar to this compound demonstrated significant inhibitory effects. The following table summarizes the findings:

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMDA-MB-2316.3117.5
4hMCF-73.0010.0

These results indicate a high selectivity for cancer cells over normal cells, emphasizing the therapeutic potential of these compounds .

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against common pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The following table presents the inhibition percentages observed:

CompoundBacterial StrainInhibition (%) at 50 μg/mL
4eS. aureus80.69
4gK. pneumoniae79.46
4hK. pneumoniae77.52

These findings suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Case Studies and Clinical Implications

  • Carbonic Anhydrase Inhibition : A study investigated the effects of various benzenesulfonamide derivatives on CA IX and CA II, revealing that compounds similar to our target exhibited IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating strong inhibition with potential clinical implications in cancer treatment .
  • Combination Therapies : Research has shown that combining CA inhibitors with conventional chemotherapy can enhance therapeutic outcomes in cancers expressing CA IX, suggesting a synergistic effect that could be harnessed in clinical settings .
  • Antimicrobial Applications : The effectiveness against bacterial strains highlights the potential use of this compound in treating infections, particularly those resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide?

  • Methodology :

  • Step 1 : Start with benzenesulfonamide derivatives. Introduce bromo and chloro substituents via electrophilic aromatic substitution under controlled halogenation conditions (e.g., using Br₂/FeBr₃ or Cl₂/AlCl₃) .
  • Step 2 : Couple the sulfamoylphenyl group using Ullmann or Buchwald-Hartwig amination, as seen in analogous sulfonamide syntheses (e.g., ). Optimize reaction conditions (e.g., Pd catalysts, ligands) to enhance yield.
  • Step 3 : Purify via column chromatography or recrystallization, and confirm purity using HPLC (>95%) and NMR (e.g., ¹H/¹³C, DEPT-135) .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Recommended Techniques :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Compare with analogs (e.g., ).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

Q. How should researchers assess the compound’s stability under storage?

  • Protocol :

  • Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis of sulfonamide groups.
  • Monitor degradation via periodic LC-MS analysis over 6–12 months. Compare with stability data for structurally related compounds (e.g., ).

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial efficacy) be resolved?

  • Resolution Strategies :

  • Comparative Assays : Test activity against isogenic bacterial strains (wild-type vs. acps-pptase mutants) to validate target specificity, as suggested for similar sulfonamides ().
  • Orthogonal Methods : Combine in vitro enzyme inhibition assays (e.g., fluorescence-based PPTase activity) with in silico docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC₅₀ values .

Q. What computational methods predict binding modes with sulfonamide-targeted enzymes?

  • Approach :

  • Molecular Docking : Use crystal structures of bacterial PPTases (PDB: 3LU8) to model interactions. Prioritize hydrogen bonding with sulfamoyl NH and halogen (Br/Cl) hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD/RMSF to identify critical binding residues .

Q. How do bromo and chloro substituents influence pharmacokinetic properties?

  • Experimental Design :

  • Lipophilicity : Measure logP via shake-flask method. Compare with analogs lacking Br/Cl (e.g., ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS. Halogens typically reduce CYP-mediated oxidation .

Data Contradiction Analysis

Q. Discrepancies in reported enzyme inhibition profiles: How to address them?

  • Root Cause : Variability in assay conditions (e.g., pH, cofactors) or enzyme isoforms (e.g., acps-pptase vs. other PPTases).
  • Solution :

  • Standardize assays using recombinant enzymes (e.g., E. coli acps-pptase) and reference inhibitors (e.g., ).
  • Validate findings across multiple labs via collaborative studies (e.g., ’s multi-institutional framework).

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